molecular formula C14H8Cl3N B1416643 2-(2,4,5-trichlorophenyl)-1H-indole CAS No. 1000575-46-1

2-(2,4,5-trichlorophenyl)-1H-indole

Cat. No. B1416643
M. Wt: 296.6 g/mol
InChI Key: RRTIMMVYQSHCBO-UHFFFAOYSA-N
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Description

2,4,5-Trichlorophenol (TCP) is an organochloride with the molecular formula C6H3Cl3O . It has been used as a fungicide and herbicide . It’s a clear to yellowish crystalline solid with a strong, phenolic odor .


Synthesis Analysis

2,4,5-Trichlorophenol can be used as a starting material to synthesize various compounds. For instance, it can be used to synthesize Hexachlorophene, a fungicide, by reacting with formaldehyde in the presence of concentrated H2SO4 . It can also be used to synthesize 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T), a herbicide .


Molecular Structure Analysis

The molecular weight of 2,4,5-Trichlorophenol is 197.45 g/mol . The InChI key is LHJGJYXLEPZJPM-UHFFFAOYSA-N .


Chemical Reactions Analysis

2,4,5-Trichlorophenol is a precursor chemical used in the production of 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) and hexachlorophene . The intermediate production of 2,4,5-Trichlorophenol (TCP) involves the formation of 2,3,7,8-Tetrachlorodibenzodioxin .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,4,5-Trichlorophenol include a melting point of 67-69 °C and a boiling point of 248 °C/740 mmHg . It’s a white crystalline powder .

Scientific Research Applications

Synthesis and Structural Analysis

  • Indole derivatives, including compounds related to 2-(2,4,5-trichlorophenyl)-1H-indole, have diverse applications in different fields. They have been synthesized and characterized through various spectroscopic methods, X-ray diffraction (XRD) studies, and density functional theory (DFT) calculations. These studies reveal their potential in high-tech applications such as nonlinear optical (NLO) properties (Tariq et al., 2020).

Medicinal Chemistry and Biological Activities

  • Indole analogs play a significant role in medicinal chemistry, possessing therapeutic properties like anti-oxidant, anti-HIV, and anti-cancer activities. They are a common structural component in synthetic and natural products, pharmaceuticals, functional materials, and agrochemicals (Al-Ostoot et al., 2019).

Synthesis and Biological Evaluation

  • Indole derivatives are known for their anti-tumor and anti-inflammatory properties, related to their interactions with DNA and proteins. Their synthesis and biological evaluation, including anti-inflammatory activities, have been extensively studied (Rehman et al., 2022).

Photochemistry and Photophysics

  • The indole chromophore, a component of 2-(2,4,5-trichlorophenyl)-1H-indole, is key in various molecules of biological interest. Studies on its photophysics and photochemistry have provided insights into its behavior upon UV irradiation, essential for understanding its role in biological systems (Giussani et al., 2011).

Anion Sensing Applications

  • Certain indole derivatives have shown potential in anion sensing, demonstrating selective recognition and sensing abilities towards specific anions. This property is crucial for various technological applications (Bayindir & Saracoglu, 2016).

Antibacterial and Antifungal Activities

  • Novel 1H-indole derivatives, including those related to 2-(2,4,5-trichlorophenyl)-1H-indole, have been synthesized and shown to possess significant antibacterial and antifungal activities. These properties make them valuable in the development of new antimicrobial agents (2020).

Safety And Hazards

2,4,5-Trichlorophenol is harmful if swallowed, causes skin irritation, and is suspected of causing cancer . It’s very toxic to aquatic life with long-lasting effects .

Future Directions

While specific future directions for “2-(2,4,5-trichlorophenyl)-1H-indole” are not available, 2,4,5-Trichlorophenol, a related compound, continues to be studied for its various applications and environmental impacts .

properties

IUPAC Name

2-(2,4,5-trichlorophenyl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl3N/c15-10-7-12(17)11(16)6-9(10)14-5-8-3-1-2-4-13(8)18-14/h1-7,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRTIMMVYQSHCBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C3=CC(=C(C=C3Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4,5-trichlorophenyl)-1H-indole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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